1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
A study outlines the synthesis of related compounds, including 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, which are thieno analogues of potent antipsychotic drugs, demonstrating significant antipsychotic activity (Kohara et al., 2002). Another study focuses on the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, emphasizing the importance of conformational flexibility and the optimization of pharmacophoric moieties for inhibitory activities (Vidaluc et al., 1995).
Antiproliferative Activity
Research conducted by Al-Sanea et al. (2018) involves the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, evaluating their in vitro antiproliferative screening against various human cancer cell lines. The study identifies compounds with broad-spectrum antiproliferative activity and significant efficacies against renal cancer and melanoma cell lines, highlighting the potential for therapeutic applications (Al-Sanea et al., 2018).
Enzyme Inhibition
Romagnoli et al. (2012) synthesized a series of analogues focused on allosteric enhancer activity at the A1 adenosine receptor, with modifications affecting activity positively. This study demonstrates the potential for designing compounds targeting specific receptor activities through structural modifications (Romagnoli et al., 2012).
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-24-6-8-25(9-7-24)17(15-5-10-30-14-15)13-22-21(26)23-16-11-18(27-2)20(29-4)19(12-16)28-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXRPGSORPGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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